4-nitro-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide
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Overview
Description
4-nitro-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide is a chemical compound known for its unique structure and properties. It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of an amine with a carbonyl compound. This particular compound is characterized by the presence of nitro groups and a hydrazide moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 4-nitroacetophenone. The reaction is catalyzed by glacial acetic acid and carried out in ethanol as the solvent . The reaction conditions are usually mild, and the product is obtained through recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.
Condensation: The compound can form Schiff bases with other carbonyl compounds through condensation reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Condensation: Typically involves aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted hydrazides.
Condensation: The products are new Schiff bases with different carbonyl compounds.
Scientific Research Applications
4-nitro-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It can be used in the development of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism by which 4-nitro-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide exerts its effects is primarily through its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components. The hydrazide moiety can form covalent bonds with proteins and enzymes, potentially inhibiting their function. The compound’s ability to form Schiff bases also allows it to interact with various biomolecules, affecting their structure and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide
- 4-chloro-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide
- 4-methoxy-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide
Uniqueness
4-nitro-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and biological activity. The nitro groups enhance its electron-withdrawing properties, making it more reactive in reduction and substitution reactions compared to its analogs with different substituents.
Properties
IUPAC Name |
4-nitro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c1-10(11-2-6-13(7-3-11)18(21)22)16-17-15(20)12-4-8-14(9-5-12)19(23)24/h2-9H,1H3,(H,17,20)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOYREKUTVSBTB-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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